molecular formula C15H13F6N3O4S2 B560095 SR1001 CAS No. 1335106-03-0

SR1001

Cat. No.: B560095
CAS No.: 1335106-03-0
M. Wt: 477.4 g/mol
InChI Key: OZBSSKGBKHOLGA-UHFFFAOYSA-N
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Description

SR1001 is a selective inverse agonist that targets both RORα (Retinoic Acid Receptor-Related Orphan Receptor Alpha) and RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T). These receptors belong to the nuclear receptor superfamily and play essential roles in regulating gene expression, immune responses, and circadian rhythms . Now, let’s explore further.

Mechanism of Action

Target of Action

SR1001 is a synthetic retinoic-acid-receptor-related orphan receptor (ROR) modulator . It primarily targets the retinoic acid-related orphan receptors RORα and RORγt . These receptors function as ligand-dependent transcription factors and play critical roles in the differentiation and function of various tissues, including neural, immune, and metabolic tissues .

Mode of Action

The interaction of this compound with the ligand binding sites of RORα and RORγt induces conformational changes in these receptors . This alters the binding affinity of co-activators and co-repressors, leading to the suppression of the receptors’ transcriptional activity . In essence, this compound acts as an inverse agonist of RORα and RORγ .

Biochemical Pathways

The modulation of ROR activity by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the differentiation of Th17 cells and the expressions of IL-17, GEF-H1, RhoA, and ROCK1 . Th17 cells are a subset of T cells that play a critical role in various inflammatory diseases . By inhibiting the differentiation of Th17 cells, this compound can potentially alleviate the symptoms of these diseases.

Pharmacokinetics

The effectiveness of this compound in various experimental models suggests that it has suitable bioavailability and can reach its target receptors in vivo .

Result of Action

The administration of this compound has been shown to significantly reduce the incidence of diabetes and insulitis in nonobese diabetic mice . It reduces proinflammatory cytokine expression, particularly Th17-mediated cytokines, reduces autoantibody production, and increases the frequency of CD4+ Foxp3+ T regulatory cells . These results suggest that this compound has potent anti-inflammatory effects.

Preparation Methods

Reaction Conditions:: The exact reaction conditions for SR1001 synthesis remain proprietary. Researchers typically optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.

Industrial Production:: this compound is not produced on an industrial scale. Its synthesis primarily occurs in research laboratories for scientific investigations.

Chemical Reactions Analysis

Reactivity:: SR1001 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are scarce due to limited published data.

Common Reagents and Conditions::

    Oxidation: this compound may react with oxidizing agents (e.g., peroxides, chromates) to form oxidized derivatives.

    Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride) could yield reduced forms of this compound.

    Substitution: this compound may undergo nucleophilic substitution reactions with appropriate nucleophiles.

Major Products:: The major products resulting from this compound reactions depend on the specific reaction conditions. Further research is needed to elucidate these products fully.

Comparison with Similar Compounds

SR1001 stands out due to its dual targeting of RORα and RORγt. Similar compounds include:

    SR3335: Another RORα inverse agonist.

    T0901317: An RORγ agonist.

Properties

IUPAC Name

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBSSKGBKHOLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348120
Record name N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335106-03-0
Record name N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1335106-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of SR1001?

A1: this compound acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with RORs affect downstream signaling?

A2: By binding to the ligand-binding domain of RORs, this compound prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]

Q3: What is the significance of targeting Th17 cells in various disease models?

A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through this compound treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.

Q5: Is there any publicly available spectroscopic data for this compound?

A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.

Q7: Have computational methods been employed to study this compound?

A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate this compound's mechanism of action.

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